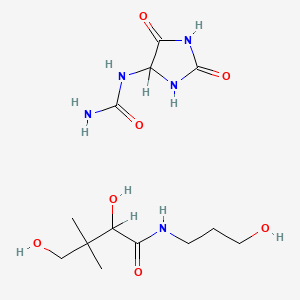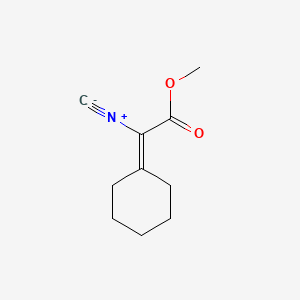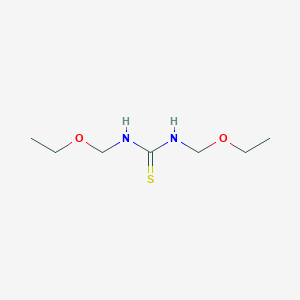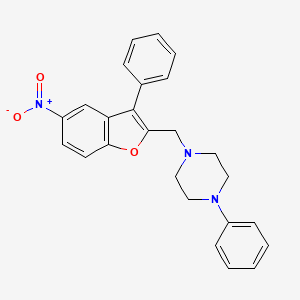
1-(4-Methylphenyl)cycloheptene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)cycloheptene is an organic compound with the molecular formula C14H18. It is a derivative of cycloheptene, where a 4-methylphenyl group is attached to the cycloheptene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)cycloheptene can be synthesized through several methods. One common approach involves the reaction of cycloheptene with 4-methylphenyl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically requires a catalyst such as palladium or nickel to facilitate the coupling reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methylphenyl)cycloheptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can yield the saturated compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)cycloheptene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenyl)cycloheptene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring acts as an electron-rich site for electrophiles. Additionally, the cycloheptene ring can participate in various cycloaddition reactions, contributing to its reactivity and versatility in chemical synthesis .
Comparación Con Compuestos Similares
Cycloheptene: The parent compound, lacking the 4-methylphenyl group.
1-Methylcycloheptene: A similar compound with a methyl group attached to the cycloheptene ring.
4-Methylphenylcyclohexane: A structurally related compound with a cyclohexane ring instead of cycloheptene.
Uniqueness: 1-(4-Methylphenyl)cycloheptene is unique due to the presence of both the cycloheptene ring and the 4-methylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
71172-69-5 |
|---|---|
Fórmula molecular |
C14H18 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)cycloheptene |
InChI |
InChI=1S/C14H18/c1-12-8-10-14(11-9-12)13-6-4-2-3-5-7-13/h6,8-11H,2-5,7H2,1H3 |
Clave InChI |
WOGQYKCPAYDULF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl{[5-(ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]methyl}propanedioate](/img/structure/B14455111.png)
![1-Phenoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14455119.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14455141.png)







![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)butan-1-one](/img/structure/B14455191.png)
